molecular formula C16H13N2O+ B271349 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium

1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium

Cat. No. B271349
M. Wt: 249.29 g/mol
InChI Key: GVGBPLRCICSARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium, also known as Naphthopyrazine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazines, which are organic compounds that contain a six-membered ring with two nitrogen atoms. Naphthopyrazine has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine is not fully understood. However, it is believed to act as a metal ion chelator, which can lead to the formation of stable complexes with metal ions. This property makes it an excellent fluorescent probe for the detection of metal ions. In addition, 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to generate reactive oxygen species (ROS) upon irradiation with light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been shown to have antioxidant and anti-inflammatory effects. It can scavenge free radicals and protect cells from oxidative stress. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been shown to have anticancer effects, as it can induce cell death in cancer cells through the generation of ROS.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its fluorescent properties, which make it an excellent probe for the detection of metal ions. In addition, its ability to generate ROS upon irradiation with light makes it a potential photosensitizer for photodynamic therapy. However, the limitations of using 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine in lab experiments include its low yield of synthesis and its potential toxicity.

Future Directions

There are several future directions for the research on 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine. One direction is to investigate its potential as an anti-inflammatory and antioxidant agent. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. In addition, further research is needed to understand its mechanism of action and to optimize its synthesis method. Finally, the development of new derivatives of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine with improved properties is also an area of future research.

Synthesis Methods

1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine can be synthesized using various methods, including the reaction of 2-naphthylmethyl ketone with hydrazine, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-naphthylmethyl ketone with hydrazine hydrate in the presence of acetic acid, followed by oxidation with hydrogen peroxide. The yield of 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine using these methods is around 50-60%.

Scientific Research Applications

1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. 1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-iumine has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. In addition, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.

properties

Product Name

1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium

Molecular Formula

C16H13N2O+

Molecular Weight

249.29 g/mol

IUPAC Name

1-naphthalen-2-yl-2-pyrazin-1-ium-1-ylethanone

InChI

InChI=1S/C16H13N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2/q+1

InChI Key

GVGBPLRCICSARU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C[N+]3=CC=NC=C3

Origin of Product

United States

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